Ethyl 3-bromo-4,4,4-trifluorobutyrate
CAS No.: 372-27-0
Cat. No.: VC2844481
Molecular Formula: C6H8BrF3O2
Molecular Weight: 249.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372-27-0 |
|---|---|
| Molecular Formula | C6H8BrF3O2 |
| Molecular Weight | 249.03 g/mol |
| IUPAC Name | ethyl 3-bromo-4,4,4-trifluorobutanoate |
| Standard InChI | InChI=1S/C6H8BrF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3 |
| Standard InChI Key | XFKQPVDTUJALPE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C(F)(F)F)Br |
| Canonical SMILES | CCOC(=O)CC(C(F)(F)F)Br |
Introduction
Fundamental Properties and Structural Characteristics
Ethyl 3-bromo-4,4,4-trifluorobutyrate is an organofluorine compound characterized by its distinctive molecular structure. As a derivative of butyric acid, it features a bromine atom at the third carbon position and a trifluoromethyl group at the terminal position of the carbon chain. This unique substitution pattern imparts specific physicochemical properties that make it valuable for various applications.
Physical and Chemical Properties
The compound is defined by several key physical and chemical parameters that determine its behavior in various reactions and applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 372-27-0 |
| Molecular Formula | C₆H₈BrF₃O₂ |
| Molecular Weight | 249.03 g/mol |
| IUPAC Name | ethyl 3-bromo-4,4,4-trifluorobutanoate |
| Standard InChI | InChI=1S/C6H8BrF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h4H,2-3H2,1H3 |
| Standard InChIKey | XFKQPVDTUJALPE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C(F)(F)F)Br |
The compound possesses a relatively high molecular weight due to the presence of bromine and three fluorine atoms. The halogen substituents significantly influence its reactivity, making it an excellent candidate for various chemical transformations.
Structural Features
Ethyl 3-bromo-4,4,4-trifluorobutyrate has several distinct structural features that determine its chemical behavior:
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The ethyl ester group provides a reactive site for nucleophilic attack and can undergo hydrolysis under appropriate conditions.
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The bromine atom at the third carbon position acts as a good leaving group, making the compound suitable for substitution reactions.
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The trifluoromethyl group contributes to the compound's stability and affects its electronic properties, influencing reactivity patterns.
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The carbon backbone maintains the characteristic structure of butyric acid derivatives while incorporating key halogen substituents.
These structural elements collectively establish the compound's unique chemical profile and reactivity patterns, making it valuable in synthetic organic chemistry.
Synthesis Methodologies
Multiple synthetic routes have been developed for the preparation of ethyl 3-bromo-4,4,4-trifluorobutyrate, each with specific advantages depending on the available starting materials and desired scale of production.
Bromination of Trifluorobutyrate
The most common synthetic approach involves the selective bromination of ethyl 4,4,4-trifluorobutyrate. This reaction typically employs bromine as the brominating agent in the presence of a suitable catalyst to ensure regioselectivity of the bromination process.
The reaction proceeds under controlled temperature and pressure conditions to promote selective bromination at the third carbon position. Various catalysts can be employed to enhance the efficiency and selectivity of this transformation, including Lewis acids and radical initiators.
Alternative Synthesis Routes
While direct bromination represents the most straightforward approach, alternative methods have been explored to overcome potential limitations:
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Fluorination of ethyl 3-bromobutyrate using appropriate fluorinating agents to introduce the trifluoromethyl group.
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Addition reactions involving appropriately functionalized fluorinated alkenes.
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Selective reduction of more highly oxidized precursors followed by bromination.
These alternative routes offer flexibility in the synthesis of ethyl 3-bromo-4,4,4-trifluorobutyrate, particularly when certain starting materials may be more readily available or when scaling considerations dictate a different approach .
Synthesis Challenges
The synthesis of ethyl 3-bromo-4,4,4-trifluorobutyrate presents several challenges that must be addressed for optimal yield and purity:
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Control of regioselectivity to ensure bromination at the desired position.
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Prevention of over-bromination leading to undesired by-products.
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Management of side reactions involving the ester functionality.
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Purification considerations to obtain the compound with high purity.
Addressing these challenges requires careful optimization of reaction conditions and thorough purification procedures .
Chemical Reactions and Transformations
Ethyl 3-bromo-4,4,4-trifluorobutyrate participates in various chemical reactions that exploit its functional groups and reactive sites. Understanding these transformations is crucial for its application in synthetic chemistry.
Nucleophilic Substitution Reactions
The bromine atom at the third carbon position is susceptible to nucleophilic substitution reactions. Various nucleophiles, including amines, thiols, and alkoxides, can displace the bromine atom to form new carbon-heteroatom bonds. These reactions typically proceed through an SN2 mechanism, with inversion of configuration at the stereogenic center if one is present.
The trifluoromethyl group adjacent to the brominated carbon influences the reactivity by inductively withdrawing electron density, which can enhance the electrophilicity of the carbon bearing the bromine atom. This electronic effect facilitates nucleophilic substitution reactions under appropriate conditions.
Ester Transformations
The ethyl ester functionality undergoes typical ester reactions, including:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification to form alternative esters
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Reduction to form alcohols
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Amidation to form amides
These transformations allow for the preparation of various derivatives that maintain the valuable trifluoromethyl and bromine functionalities while modifying other aspects of the molecular structure.
Elimination Reactions
Under basic conditions, ethyl 3-bromo-4,4,4-trifluorobutyrate can undergo elimination reactions to form unsaturated derivatives. The presence of the trifluoromethyl group influences the regioselectivity of these eliminations, typically favoring the formation of specific alkene isomers based on electronic and steric factors .
Coupling Reactions
The bromine functionality serves as a valuable handle for various metal-catalyzed coupling reactions, including:
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Cross-coupling reactions (Suzuki, Negishi, Kumada)
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Carbonylative coupling reactions
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Reductive coupling processes
These transformations expand the utility of ethyl 3-bromo-4,4,4-trifluorobutyrate as a building block for more complex molecular architectures.
Applications in Scientific Research and Industry
The unique structural features of ethyl 3-bromo-4,4,4-trifluorobutyrate have led to its application in various scientific and industrial contexts.
Pharmaceutical Intermediates
Ethyl 3-bromo-4,4,4-trifluorobutyrate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The incorporation of fluorine atoms in drug molecules has gained significant attention due to the beneficial effects on metabolic stability, lipophilicity, and binding affinity. The compound provides a convenient means to introduce both the trifluoromethyl group and other functionalities through the reactive bromine position.
Several drug development programs utilize this compound as a key building block for the construction of more complex bioactive molecules. The trifluoromethyl group, in particular, has become increasingly important in medicinal chemistry due to its ability to enhance drug-like properties and modulate the pharmacokinetic profile of candidate molecules.
Agrochemical Development
Similar to pharmaceuticals, agrochemicals benefit from the incorporation of fluorinated structures. Ethyl 3-bromo-4,4,4-trifluorobutyrate contributes to the synthesis of various agrochemical agents, including herbicides, fungicides, and insecticides. The presence of fluorine atoms often enhances the stability and efficacy of these compounds in agricultural applications.
Materials Science
In materials science, fluorinated compounds often exhibit unique properties, including enhanced thermal stability, chemical resistance, and surface properties. Ethyl 3-bromo-4,4,4-trifluorobutyrate contributes to the development of specialized polymers, surfactants, and other materials with tailored properties for specific applications.
Enzymatic Studies
The compound has found application in biochemical research, particularly in studies involving enzyme mechanisms and protein interactions. Its ability to modify or inhibit specific enzymatic activities makes it valuable for understanding biological processes and developing potential therapeutic approaches.
Biological Activity and Interactions
Understanding the biological activity of ethyl 3-bromo-4,4,4-trifluorobutyrate is essential for its safe handling and potential applications in life science research.
Molecular Targets and Mechanisms
The biological activity of ethyl 3-bromo-4,4,4-trifluorobutyrate stems from its interactions with specific molecular targets within biological systems. The halogen atoms, particularly the bromine and fluorine substituents, contribute significantly to its reactivity pattern. These interactions can lead to the modification or inhibition of target enzymes and proteins through various mechanisms.
The compound's electrophilic character, enhanced by the electron-withdrawing trifluoromethyl group, makes it reactive toward nucleophilic centers in biological macromolecules. This reactivity can result in covalent modification of proteins, potentially affecting their structure and function.
Research Applications in Biological Systems
In biological research, ethyl 3-bromo-4,4,4-trifluorobutyrate serves as a tool for studying various cellular processes:
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Enzyme inhibition studies to elucidate catalytic mechanisms
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Protein modification experiments to understand structure-function relationships
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Metabolic pathway investigations
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Development of fluorinated analogs of natural compounds to study their biological activities
These applications contribute to our understanding of fundamental biological processes and can inform the development of new therapeutic strategies.
Comparison with Similar Compounds
To better understand the unique properties and applications of ethyl 3-bromo-4,4,4-trifluorobutyrate, it is valuable to compare it with structurally related compounds.
Comparative Analysis
The following table presents a comparison of ethyl 3-bromo-4,4,4-trifluorobutyrate with several structurally related compounds:
| Compound | Molecular Formula | Key Structural Differences | Distinctive Properties |
|---|---|---|---|
| Ethyl 3-bromo-4,4,4-trifluorobutyrate | C₆H₈BrF₃O₂ | Reference compound | Balance of reactivity at bromine position and stability from trifluoromethyl group |
| Methyl 2-bromo-4,4,4-trifluorobutanoate | C₅H₆BrF₃O₂ | Methyl ester instead of ethyl; bromine at position 2 | Different reactivity pattern due to altered position of bromine |
| Ethyl 4,4,4-trifluorobutyrate | C₆H₉F₃O₂ | Lacks bromine substituent | Less reactive; serves as precursor for bromination |
| Ethyl 3-chloro-4,4,4-trifluorobutyrate | C₆H₈ClF₃O₂ | Chlorine instead of bromine | Lower reactivity in substitution reactions |
These structural variations result in different reactivity patterns, making each compound suitable for specific applications in organic synthesis and other fields .
Reactivity Differences
The relative reactivity of these compounds is influenced by several factors:
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The nature of the halogen substituent (bromine vs. chlorine)
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The position of the halogen on the carbon chain
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The type of ester group (ethyl vs. methyl)
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The presence and configuration of the trifluoromethyl group
These differences make each compound uniquely suited for specific synthetic transformations and applications. For instance, the bromine substituent in ethyl 3-bromo-4,4,4-trifluorobutyrate generally makes it more reactive in nucleophilic substitution reactions compared to its chloro analog, while the position of the halogen determines the regiochemical outcome of elimination reactions .
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